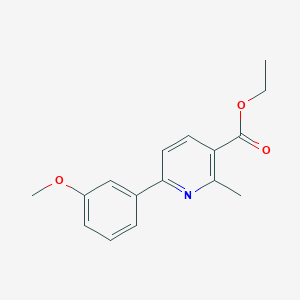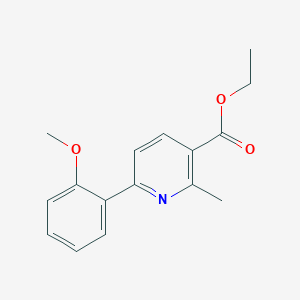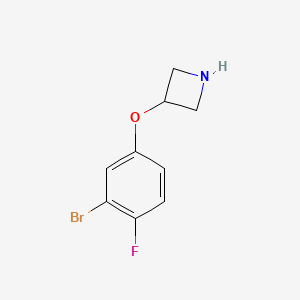
3-(3-Bromo-4-fluorophenoxy)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromo-4-fluorophenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorophenoxy)azetidine can be achieved through various synthetic routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts has been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
化学反应分析
Types of Reactions
3-(3-Bromo-4-fluorophenoxy)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted azetidines.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming larger heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and catalysts like titanium tetrachloride for cycloaddition reactions . Reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products Formed
The major products formed from these reactions include various substituted azetidines, ring-opened products, and larger heterocyclic compounds .
科学研究应用
3-(3-Bromo-4-fluorophenoxy)azetidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds due to its unique reactivity and stability.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: Azetidines, including this compound, are used in the polymerization processes to create polyamines with various applications.
Catalysis: The compound is employed in catalytic processes such as Suzuki and Sonogashira couplings.
作用机制
The mechanism of action of 3-(3-Bromo-4-fluorophenoxy)azetidine involves its ability to undergo ring-opening and substitution reactions due to the significant ring strain in the azetidine ring . The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the phenoxy group . For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Similar compounds to 3-(3-Bromo-4-fluorophenoxy)azetidine include other azetidines with different substituents on the phenoxy group, such as:
- 3-(4-Bromo-3-fluorophenoxy)azetidine
- 3-(4-Chloro-3-fluorophenoxy)azetidine
- 3-(4-Methyl-3-fluorophenoxy)azetidine
Uniqueness
The uniqueness of this compound lies in the specific combination of bromine and fluorine substituents on the phenoxy group, which imparts distinct reactivity and stability compared to other azetidines . This makes it a valuable compound in various scientific research applications, particularly in the synthesis of complex organic molecules and pharmaceutical compounds .
属性
IUPAC Name |
3-(3-bromo-4-fluorophenoxy)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-8-3-6(1-2-9(8)11)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTURLMJDYVEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(3-Bromo-4-chlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7974737.png)
![[3-(3-Bromo-4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7974743.png)
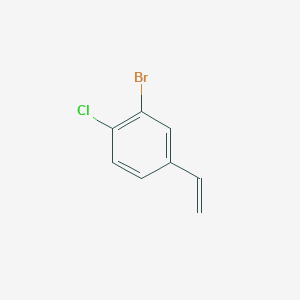
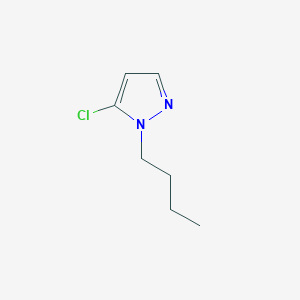
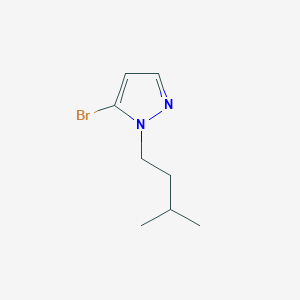
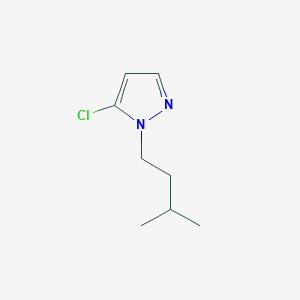

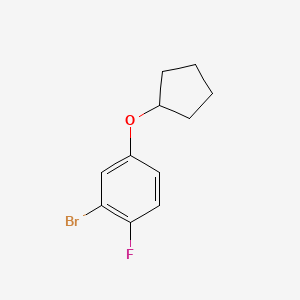
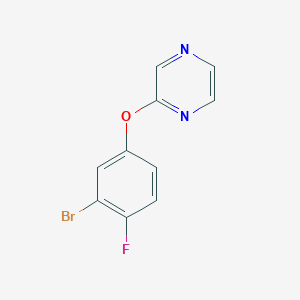
![2-[(3-Bromo-4-fluorophenoxy)methyl]pyrrolidine](/img/structure/B7974807.png)
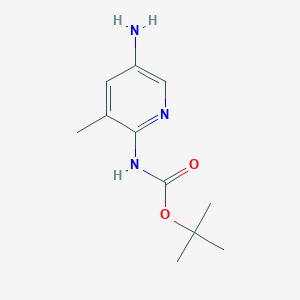
![3-[(Oxan-4-yl)methoxy]pyridine](/img/structure/B7974824.png)
